molecular formula C9H8BrN3O B13311629 4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol

4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol

Cat. No.: B13311629
M. Wt: 254.08 g/mol
InChI Key: ZHINHYIDVDRVSC-UHFFFAOYSA-N
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Description

4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a bromine atom, attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol typically involves the cyclocondensation of hydrazines with appropriate precursors. One common method involves the reaction of 4-bromo-3-nitrophenylhydrazine with ethyl acetoacetate, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol makes it unique compared to its analogs. Bromine can participate in halogen bonding, which may enhance its binding affinity to certain biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

4-(5-amino-4-bromopyrazol-1-yl)phenol

InChI

InChI=1S/C9H8BrN3O/c10-8-5-12-13(9(8)11)6-1-3-7(14)4-2-6/h1-5,14H,11H2

InChI Key

ZHINHYIDVDRVSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)Br)N)O

Origin of Product

United States

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